3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
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Overview
Description
3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a chemical compound with the molecular formula C9H10N2O. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the condensation of formaldehyde with CH acids and enamines. This one-pot synthesis method is efficient and yields high-purity products . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes . The compound’s structure allows it to bind to bacterial enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
- 3-Cyano-2,6-dihydroxy-5-fluoropyridine
Uniqueness
3,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antimicrobial agents makes it a valuable compound in the development of new therapeutic strategies .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-5-7(3)11-9(12)6(2)8(5)4-10/h1-3H3,(H,11,12) |
InChI Key |
PDEPTQSAVLVUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1C#N)C)C |
Origin of Product |
United States |
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